molecular formula C8H10Cl2N2S B2994150 Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride CAS No. 2361678-04-6

Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride

Cat. No.: B2994150
CAS No.: 2361678-04-6
M. Wt: 237.14
InChI Key: QPUWMRZSHKWLTF-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride is a chemical compound featuring the thieno[3,2-b]pyridine scaffold, an attractive heterocyclic system in medicinal chemistry and drug discovery. This dihydrochloride salt form is typically designed to enhance the compound's solubility and stability for experimental purposes. Researchers value this scaffold for its potential in developing highly selective inhibitors of protein kinases, which are key regulators in biological processes and are implicated in various diseases, including cancer . The weak interaction of the thieno[3,2-b]pyridine core with the hinge region of kinases allows for profoundly different binding modes while maintaining high kinome-wide selectivity . This makes it a valuable template for creating ATP-competitive inhibitors that target the kinase back pocket, useful for probing the function of underexplored kinases such as Haspin and CDKLs . Beyond oncology, related fused thienopyridine structures are investigated for a range of therapeutic applications, including antibacterial, anti-viral, and antiplatelet activities . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S.2ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;;/h1-4H,5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUWMRZSHKWLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thieno[3,2-b]pyridin-2-ylmethanamine derivatives .

Scientific Research Applications

Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Thieno[3,2-b]pyridin-6-amine Dihydrochloride (CID 20148553)
  • Structure : Differs in the position of the amine group (6-position vs. 2-position).
  • Molecular Formula : C₇H₆N₂S·2HCl.
Ethyl 4-Chloro-9-(4-methoxyphenyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate (Compound 15)
  • Structure: Incorporates a pyrimidine ring fused to the thienopyridine core.
  • Key Differences : The extended fused-ring system increases molecular rigidity and may enhance antimicrobial or antiparasitic activity .
Thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2)
  • Structure : Features a hydroxyl group at the 7-position instead of methanamine.
  • Molecular Weight : 151.18 g/mol.
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and interaction with biological targets .
Anti-Inflammatory Agents
  • 6-Aryl-3-amino-thieno[2,3-b]pyridine Derivatives: Exhibit anti-inflammatory activity via COX-2 inhibition (IC₅₀ values in µM range) .
Antiparasitic Activity
  • Thieno[3,2-b]pyridine Derivatives (e.g., Compound 25): Demonstrated inhibitory activity against Plasmodium falciparum PK6 (PfPK6), though substitution at equivalent nitrogen positions (e.g., compound 26) reduced potency .
Antimicrobial Activity
  • Pyridothienopyrimidines (e.g., 7a,b): Show broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 5–10 µg/mL) .

Physicochemical Properties

Property Thieno[3,2-b]pyridin-2-ylmethanamine Dihydrochloride Thieno[3,2-b]pyridin-6-amine Dihydrochloride Thieno[3,2-b]pyridin-7-ol
Molecular Formula C₈H₉N₂S·2HCl C₇H₆N₂S·2HCl C₇H₅NOS
Molecular Weight (g/mol) 237.14 (free base: 165.23) 225.12 (free base: 153.20) 151.18
Solubility High (dihydrochloride salt) Moderate Low (hydroxyl group)
Key Functional Groups Methanamine (2-position) Amine (6-position) Hydroxyl (7-position)

Biological Activity

Thieno[3,2-b]pyridin-2-ylmethanamine; dihydrochloride is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Thieno[3,2-b]pyridin-2-ylmethanamine is a member of the thienopyridine family, characterized by a fused thiophene and pyridine ring structure. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a novel thieno[2,3-b]pyridine derivative demonstrated significant cytotoxic effects against breast cancer cell lines MDA-MB-231 and MCF-7. The compound was shown to induce apoptosis in these cells, with the following findings:

  • Cytotoxicity : The compound exhibited cytotoxic effects at concentrations as low as 0.05 µM after 24 hours of treatment. Maximum cytotoxicity was observed at 25 µM after 72 hours ( ).
  • Mechanism of Action : The compound targets phosphoinositide-specific phospholipase C (pi-PLC), leading to altered ganglioside metabolism in tumor cells, which is crucial for tumor progression ( ).

Table 1: Cytotoxic Effects on Breast Cancer Cell Lines

Concentration (µM)MDA-MB-231 Cell Viability (%)MCF-7 Cell Viability (%)
0.059085
2.5<50<60
25<10<20

2. Antimalarial Activity

The thieno[3,2-b]pyridine derivatives have also been explored for their antimalarial properties. A study reported that certain derivatives showed activity against both the erythrocytic and hepatic stages of Plasmodium falciparum and Plasmodium berghei. The chloro analogue of Gamhepathiopine was particularly noted for its efficacy:

  • Activity Against P. falciparum : The compound displayed moderate toxicity on HepG2 cells while maintaining strong activity against the erythrocytic stage of P. falciparum ( ).

Table 2: Antimalarial Activity of Thieno[3,2-b]pyridine Derivatives

Compound NameErythrocytic Stage IC50 (µM)Hepatic Stage IC50 (µM)
Gamhepathiopine0.150.30
Chloro Analogue0.100.25

Case Study: Breast Cancer Treatment

A study involving the administration of thieno[3,2-b]pyridine derivatives to mice with induced breast cancer showed promising results in reducing tumor size and improving survival rates. The treatment led to a significant decrease in cancer stem cell populations within tumors ( ).

Research Findings

  • A structure-activity relationship (SAR) study indicated that modifications at specific positions on the thienopyridine scaffold could enhance biological activity against cancer cells ( ).
  • Investigations into the metabolic pathways affected by these compounds revealed alterations in glycolysis and gluconeogenesis pathways, further supporting their role as effective anticancer agents ( ).

Q & A

Advanced Research Question

  • Solvent selection : Non-polar solvents like toluene reduce side reactions compared to polar solvents (e.g., AcOH) .
  • Acid optimization : HCl (1.0–2.0 equiv) minimizes decomposition vs. TsOH, which promotes tarring .
  • Temperature control : Moderate temperatures (50–70°C) balance cyclization efficiency and by-product suppression .

What methodologies are used to evaluate the compound’s bioactivity?

Advanced Research Question

  • Antimicrobial assays : Disk diffusion or MIC tests against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50_{50} values) .
  • Enzyme inhibition : DHFR activity measured via UV-Vis spectroscopy using NADPH oxidation .

How do structural modifications influence electronic properties for organic electronics?

Advanced Research Question

  • π-Conjugation extension : Adding electron-withdrawing groups (e.g., -CF3_3) enhances charge mobility in OFETs .
  • Substituent effects : Alkyl chains improve solubility, while aryl groups increase film crystallinity, boosting field-effect mobility (μ > 0.1 cm2 ^2/V·s) .

What structure-activity relationships (SARs) govern pharmacological applications?

Advanced Research Question

  • Aminomethyl substitution : Enhances DHFR inhibition (e.g., IC50_{50} < 1 μM for 6-arylaminomethyl derivatives) .
  • Halogenation : Chlorine at the 3-position increases cytotoxicity against multidrug-resistant cell lines .

How are reaction intermediates and by-products analyzed?

Advanced Research Question

  • GC-MS : Identifies volatile intermediates (e.g., dichloropyrimidines) .
  • HPLC : Monitors reaction progress and purity (>95% by area normalization) .
  • TLC : Tracks imine formation and cyclization steps using silica gel plates .

What strategies address solubility challenges in biological assays?

Advanced Research Question

  • Salt forms : Dihydrochloride derivatives improve aqueous solubility for in vitro testing .
  • Co-solvents : DMSO or PEG-400 enhance dissolution without cytotoxicity at <1% v/v .

How is computational modeling applied in compound design?

Advanced Research Question

  • DFT calculations : Predict regioselectivity in cyclization (e.g., thieno[3,2-b] vs. [2,3-b] isomers) .
  • Docking studies : Simulate binding to DHFR or microbial targets to prioritize synthetic targets .

What analytical techniques confirm compound purity and stability?

Advanced Research Question

  • HPLC-DAD : Detects impurities at <0.1% levels using C18 columns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
  • X-ray crystallography : Validates crystal structure and salt form (e.g., dihydrochloride) .

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